2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and sulfonyl fluoride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitrophenol and other chlorinated aromatic compounds. The synthetic route may involve:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Sulfonylation: Introduction of the sulfonyl fluoride group.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may produce various oxidized aromatic compounds.
Scientific Research Applications
2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonyl fluoride groups, play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with comparable properties.
4-Chloro-2-nitrophenol: A compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Biological Activity
2-Chloro-5-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in biological research. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural and chemical properties:
Property | Value |
---|---|
CAS Number | 31368-38-4 |
Molecular Formula | C16H11ClFNO4S |
Molecular Weight | 367.8 g/mol |
IUPAC Name | 2-chloro-5-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI Key | NMACFYHPKKDSSZ-GRSRPBPQSA-N |
The structure features a chlorinated benzene ring, a nitrophenyl group, and a sulfonyl fluoride moiety, which contribute to its reactivity and biological activity.
The biological activity of this compound is largely attributed to the sulfonyl fluoride group, which acts as an electrophile. This allows it to form covalent bonds with nucleophilic residues in proteins, modulating their activity. The interactions can lead to inhibition of specific enzymes or receptors involved in various biological pathways.
Key Mechanisms:
- Covalent Modification : The sulfonyl fluoride can modify serine, threonine, and cysteine residues in proteins, affecting their function .
- Enzyme Inhibition : It has been shown to inhibit proteases and other enzymes by forming stable covalent complexes .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been evaluated against different bacterial strains, showing significant inhibitory effects at nanomolar concentrations. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways related to cell survival .
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Inhibition of Cancer Cell Proliferation :
- A study reported that treatment with the compound resulted in a significant decrease in the proliferation of breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The study suggested that this could be due to the compound's ability to induce cell cycle arrest at the G2/M phase .
- Antibacterial Efficacy :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-4-nitrophenol | Chlorinated phenol with nitro group | Antimicrobial |
4-Chloro-3-nitrobenzenesulfonyl fluoride | Similar sulfonyl fluoride group | Enzyme inhibition |
5-Chloro-2-[4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride | Contains buta-dienyl moiety | Potential anticancer properties |
Properties
CAS No. |
31368-28-2 |
---|---|
Molecular Formula |
C16H10Cl2FNO4S |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-chloro-5-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H10Cl2FNO4S/c17-14-8-5-11(9-16(14)25(19,23)24)3-1-2-4-12-6-7-13(20(21)22)10-15(12)18/h1-10H/b3-1+,4-2+ |
InChI Key |
GLAJVODXHDHLGJ-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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